molecular formula C14H18N2O2S B055684 (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate CAS No. 120164-17-2

(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate

Cat. No. B055684
M. Wt: 278.37 g/mol
InChI Key: NTEQMXQPAIUWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate, also known as ABT-418, is a chemical compound that has been found to have potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.

Mechanism Of Action

(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate acts as a selective agonist of α4β2 nAChRs, which are the most abundant subtype of nAChRs in the brain. Activation of these receptors by (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate leads to the release of neurotransmitters such as dopamine, which are involved in the regulation of various physiological processes. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been shown to enhance cognitive function and has potential applications in the treatment of cognitive disorders such as Alzheimer's disease.

Biochemical And Physiological Effects

(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been shown to have several biochemical and physiological effects. It has been found to enhance cognitive function in animal models and has potential applications in the treatment of cognitive disorders. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has also been shown to have analgesic properties and has been investigated for its potential use in pain management. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have anti-inflammatory properties and has potential applications in the treatment of inflammatory disorders.

Advantages And Limitations For Lab Experiments

(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has several advantages for lab experiments. It is a potent and selective agonist of α4β2 nAChRs, which makes it a useful tool for investigating the role of these receptors in various physiological processes. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has some limitations for lab experiments. It has a short half-life, which may limit its use in long-term studies. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have some off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has shown promising results in animal models of Alzheimer's disease and may have potential as a therapeutic agent. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been investigated for its potential use in pain management and may have applications in the treatment of inflammatory disorders. Further research is needed to fully understand the potential applications of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate and to investigate its safety and efficacy in humans.

Synthesis Methods

The synthesis of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate involves the reaction of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with 2-methylpropanoyl chloride in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain pure (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate. This method has been reported to yield high purity and good yields of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate.

Scientific Research Applications

(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and attention. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been used in studies investigating the role of nAChRs in these processes and has shown promising results.

properties

CAS RN

120164-17-2

Product Name

(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate

InChI

InChI=1S/C14H18N2O2S/c1-6(2)13(17)18-11-8(4)7(3)10-12(9(11)5)19-14(15)16-10/h6H,1-5H3,(H2,15,16)

InChI Key

NTEQMXQPAIUWRP-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)C)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)C)C

synonyms

Propanoic acid, 2-methyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester

Origin of Product

United States

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